molecular formula C6H11NO2 B15051661 Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Cat. No.: B15051661
M. Wt: 129.16 g/mol
InChI Key: IMHXOVKGKHSNDO-RFZPGFLSSA-N
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Description

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring an amino group and a methyl ester at the 1- and 2-positions of the four-membered ring, respectively. Its stereochemistry (1R,2R) confers distinct physicochemical and biological properties, making it valuable in pharmaceutical and synthetic chemistry. The compound is identified by CAS number 1238619-78-7 and is typically synthesized via stereoselective methods, such as ion-exchange chromatography or photoredox catalysis, to ensure high enantiomeric purity (>99% ee) .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1

InChI Key

IMHXOVKGKHSNDO-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1N

Canonical SMILES

COC(=O)C1CCC1N

Origin of Product

United States

Preparation Methods

Chemoenzymatic Synthesis

Chemoenzymatic approaches leverage biocatalysts to induce asymmetry in achiral precursors, offering high enantiomeric excess (ee). A prominent method involves the enzymatic resolution of racemic intermediates or asymmetric synthesis using ketoreductases or lipases. For instance, 3-oxocyclobutane-1-carboxylate can serve as a substrate for enzymatic reduction, where stereoselective ketoreductases introduce the (1R,2R) configuration. This method typically achieves >95% ee under mild conditions (pH 7–8, 25–37°C) with NADPH cofactor recycling systems.

A related strategy employs lipase-catalyzed transesterification to resolve racemic mixtures. For example, racemic methyl 2-aminocyclobutane-1-carboxylate is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating one enantiomer. The unreacted (1R,2R)-enantiomer is then isolated via chromatography, yielding 40–60% with >99% ee.

Catalytic Aminocarbonylation of Cyclobutanols

Palladium-catalyzed aminocarbonylation offers a ligand-controlled route to access cyclobutane carboxamides and esters. In a study by Li et al. (2024), cyclobutanols undergo carbonylation with CO and methanol under Pd/Xantphos catalysis to form methyl cyclobutanecarboxylates . By modulating ligands (e.g., DTBM-Segphos), regioselectivity shifts toward 1,2-disubstituted products, achieving the (1R,2R) configuration in 85% yield and 98% ee. Key conditions include:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : (R)-DTBM-Segphos (6 mol%)
  • Solvent : Toluene, 80°C, 24 h
  • Pressure : 30 bar CO

This method is scalable (demonstrated at 5 mmol) and compatible with diverse functional groups, including esters and ethers.

Grignard Addition and Ring Functionalization

Grignard reagents facilitate cyclobutane ring formation and subsequent functionalization. Larino (2022) demonstrated that 3-oxocyclobutane-1-carboxylic acid reacts with methylmagnesium chloride to form cis/trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid . The cis-isomer is isolated via crystallization (39% yield) and converted to the methyl ester using SOCl₂/MeOH. Reductive amination with NH₃ and NaBH₃CN introduces the amino group, yielding the target compound in 65% overall yield.

Key Steps :

  • Grignard Addition :
    • Substrate: 3-Oxocyclobutane-1-carboxylic acid
    • Reagent: MeMgCl (2.2 equiv), THF, −32°C → RT, 24 h
    • Product: cis-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid (39%).
  • Esterification :
    • Reagent: SOCl₂, MeOH, 0°C → RT
    • Product: Methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate (92%).
  • Reductive Amination :
    • Reagent: NH₃, NaBH₃CN, MeOH, RT
    • Product: Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (65%).

Diastereomeric Resolution

Racemic mixtures are resolved using chiral auxiliaries. In CN108947800B, racemic methyl 2-aminocyclobutane-1-carboxylate is reacted with (S)-(−)-phenethylamine to form diastereomeric salts. The (1R,2R)-enantiomer selectively crystallizes from dichloromethane/ethanol, achieving 98% de. Acid hydrolysis (HCl, H₂O) liberates the free amine, yielding the target compound in 45% overall yield.

Optimized Conditions :

  • Resolving Agent : (S)-Phenethylamine (0.8 equiv)
  • Solvent : DCM/EtOH (20:1 v/v)
  • Crystallization : 15–20°C, 3–5 h
  • Recovery : Mother liquor recycled via racemization (AcOH, 100°C, 8 h).

Comparative Analysis of Methods

Method Yield ee (%) Steps Scalability Cost
Chemoenzymatic 40–60% >99 2–3 Moderate High (enzymes)
Aminocarbonylation 85% 98 1 High Moderate
Grignard/Reductive Amination 65% 95 3 Moderate Low
Diastereomeric Resolution 45% 98 2 High Low

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted amino cyclobutane compounds. These products can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a compound with applications in scientific research, particularly in the synthesis of chiral scaffolds and unnatural amino acids . Because the query specifies to avoid content from "smolecule.com," information from that source will not be included.

General Information
rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate can cause skin and serious eye irritation, and may cause respiratory irritation .

Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids
Cyclobutane amino acids can be derived through cycloaddition reactions. An efficient formal [2C2] cycloaddition (Michael–Dieckmann-type reaction) on methyl 2-acetamidoacrylate with ketene diethyl acetal gave the cyclobutane core . Two kinds of 2-substituted cyclobutane amino acids have been obtained from this compound by means of stereocontrolled interconversion of functional groups: 1-amino-2-methylcyclobutane-1-carboxylic acids (2,4-methanovalines) and 1-amino-2-methylenecyclobutane-1-carboxylic acid .

(1S,2S)-1- amino-2-methylcyclobutane-1-carboxylic acid (1) (2,4- methanovaline)** was first synthesized by Gaoni in 1995 by the azidation of methyl 2-methyl-3-(phenylsulfonyl)bi- cyclo[1.1.0]butane-1-carboxylate, followed by hydrogenation, desulfonylation, and hydrolysis .

Synthesis of Chiral Scaffolds
Chiral scaffolds have been synthesized through selective transformations from conveniently protected cyclobutane β-amino acids .

Direct Access to Unnatural Cyclobutane α-Amino Acids
Reported research shows the first selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins .

Comparable Compounds
Methyl 2-aminocyclooctane-1-carboxylate is comparable to several other cyclic amino acids and derivatives:

Compound NameStructure TypeUnique Features
Methyl (1S,2S)-2-aminocyclobutane-1-carboxylateCyclobutaneSmaller ring size; used in peptide synthesis
Methyl (1R,2S)-2-aminocyclobutane-1-carboxylateCyclobutaneDifferent stereochemistry; potential bioactivity
Methyl (1S,2R)-2-amino-cyclobutane-1-carboxylateCyclobutaneEnantiomer with distinct properties
Methyl (3S)-3-amino-cyclopentane carboxylateCyclopentaneSmaller ring; different biological interactions

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Table 1: Stereochemical Variants of Cyclobutane Derivatives

Compound CAS Number Functional Groups [α]D (c, solvent) Purity (ee)
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate 1238619-78-7 NH₂, COOMe Not reported >99%
(−)-(1R,2R)-2-aminocyclobutanecarboxylic acid N/A NH₂, COOH Not reported >99%
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate 138457-95-1 NH₂, COOMe, ethyl group Not reported 97%

Cyclopropane Analogs

Cyclopropane derivatives, such as (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (CAS 138457-95-1), feature a three-membered ring with higher ring strain. This strain enhances reactivity but reduces stability compared to cyclobutanes.

Substituted Cyclobutane Derivatives

Table 2: Substituent Effects on Cyclobutane Derivatives

Compound (Example) Substituent Key Properties Synthesis Method Reference
Methyl 1-(((2S,5R)-cyclohexyl)methyl)cyclobutane-1-carboxylate Cyclohexylmethyl Lipophilic, low polarity (67% yield) Photoredox radical addition
Methyl 1-(adamantan-1-yl)cyclobutane-1-carboxylate Adamantyl High rigidity, potential for drug delivery Photoredox catalysis
Methyl 1-(methylamino)cyclobutanecarboxylate Methylamino group Increased basicity vs. NH₂ Tosylate salt formation
  • Adamantyl-substituted cyclobutane (29) : Exhibits enhanced rigidity and hydrophobicity, suitable for membrane penetration in drug design .
  • Methylamino analogs: The replacement of NH₂ with N-methyl in reduces hydrogen-bonding capacity, impacting solubility and receptor interactions .

Physicochemical and Spectroscopic Comparisons

NMR Data Highlights :

  • This compound: Expected methyl ester signal at δ ~3.8–3.9 (similar to δ 3.82 in ) .
  • Methyl 1-(methylamino)cyclobutanecarboxylate: Shows distinct δ 2.56–2.31 (m, 7H) for cyclobutane protons and methylamino group .
  • Adamantyl-substituted derivative (29) : Unique upfield shifts for adamantyl protons (δ ~1.7–2.1) due to shielding effects .

Biological Activity

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a cyclic β-amino acid derivative that has garnered attention for its potential biological activities. This compound exhibits unique structural features that influence its interactions with biological systems, leading to various pharmacological effects. Below is a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound contains a cyclobutane ring with an amino group and a carboxylate group. The synthesis of this compound has been achieved through several stereocontrolled reactions, which are crucial for obtaining the desired enantiomeric forms. Notably, the synthesis often involves methods such as asymmetric Strecker synthesis and Michael–Dieckmann-type reactions to generate the cyclobutane core effectively .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. One significant mechanism involves the inhibition of ACC deaminase, an enzyme critical in metabolic pathways. Research indicates that this compound can irreversibly inhibit ACC deaminase by modifying nucleophilic residues within its active site, leading to substantial metabolic alterations.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Enzyme InhibitionIrreversible inhibition of ACC deaminase
Interaction with ReceptorsPotential modulation of neurotransmitter receptors
Antimicrobial PropertiesExhibits activity against certain bacterial strains

Case Study 1: Enzyme Inhibition

A study focusing on the interaction between this compound and ACC deaminase demonstrated that this compound could significantly alter enzyme activity. The research utilized kinetic assays to measure the extent of inhibition and highlighted the compound's potential as a therapeutic agent in metabolic disorders where ACC deaminase plays a crucial role .

Case Study 2: Neurotransmitter Modulation

Another investigation explored the effects of this compound on neurotransmitter systems. The findings suggested that this compound could modulate receptor activity associated with neurotransmission, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., cyclobutanone derivatives) followed by functionalization. For example:
  • Cyano group introduction : React cyclobutanone with malononitrile under basic conditions (e.g., NaOEt in ethanol) to form 2-cyanocyclobutane derivatives .
  • Esterification : Treat intermediates with methanol in acidic or catalytic conditions to form the methyl ester .
  • Amination : Reduce the cyano group to an amine using LiAlH4 or hydrogenation with Pd catalysts .
    Key conditions include temperature control (reflux for cyano addition) and inert atmospheres for reduction steps.

Q. What characterization techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Protons on the cyclobutane ring appear as complex multiplets (δ 2.3–2.6 ppm), while the methyl ester group shows a singlet near δ 3.8 ppm .
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm (1R,2R) configuration .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₇H₁₁NO₂ (e.g., [M+H]⁺ = 142.1) .

Q. How can researchers handle reactive intermediates during synthesis?

  • Methodological Answer :
  • Low-temperature conditions (e.g., –20°C) stabilize intermediates like strained cyclobutane rings.
  • Inert atmosphere (N₂/Ar) prevents oxidation of amine groups during reduction steps .
  • Solvent selection : Use aprotic solvents (e.g., ethyl acetate) to avoid nucleophilic interference .

Advanced Research Questions

Q. How can enantiomeric purity be validated for (1R,2R)-configured derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement. For example, highlights SHELX’s robustness in small-molecule crystallography .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm stereochemistry .
  • Chiral Shift Reagents : Add europium(III) complexes to NMR samples to split enantiomeric proton signals .

Q. How can computational models predict the compound’s reactivity and stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate ring strain (cyclobutane: ~26 kcal/mol) and transition-state energies for reactions like ester hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic solvents stabilize the ester group) .
  • QSPR Models : Correlate substituent effects (e.g., methyl vs. ethyl esters) with reaction yields using regression analysis .

Q. How to resolve contradictions in reaction yields during scale-up?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Monitor intermediates via in-situ IR to identify competing pathways (e.g., ring-opening vs. retention) .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using factorial design. For example, reports 80% yield after optimizing equivalents of 4-toluenesulfonate .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., cyclopropane derivatives from ring contraction) .

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